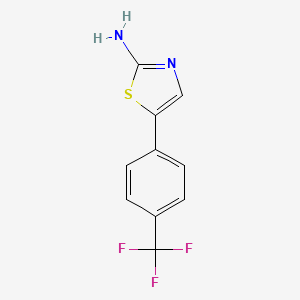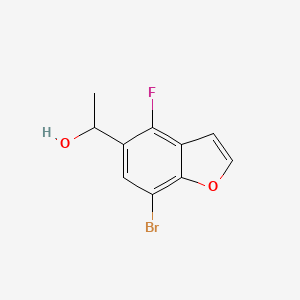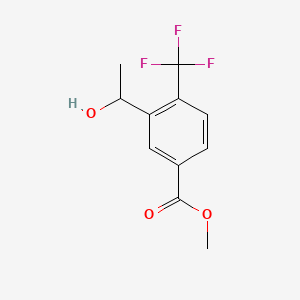
Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, a hydroxyethyl group, and a benzoate ester. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate typically involves the esterification of 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(1-oxoethyl)-4-(trifluoromethyl)benzoate.
Reduction: Formation of 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Mécanisme D'action
The mechanism of action of Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(1-hydroxyethyl)benzoate: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
Methyl 4-(trifluoromethyl)benzoate: Lacks the hydroxyethyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the hydroxyethyl and trifluoromethyl groups in Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate makes it unique. The trifluoromethyl group imparts increased stability and lipophilicity, while the hydroxyethyl group provides additional sites for chemical modification and interaction with biological targets .
Propriétés
Formule moléculaire |
C11H11F3O3 |
|---|---|
Poids moléculaire |
248.20 g/mol |
Nom IUPAC |
methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H11F3O3/c1-6(15)8-5-7(10(16)17-2)3-4-9(8)11(12,13)14/h3-6,15H,1-2H3 |
Clé InChI |
FFLAFYAIAGBFOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)C(=O)OC)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


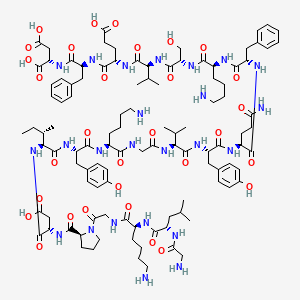
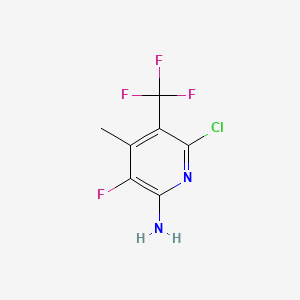
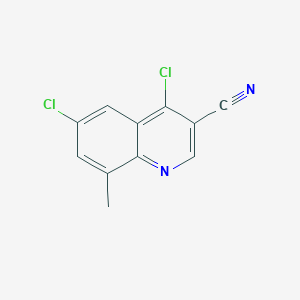
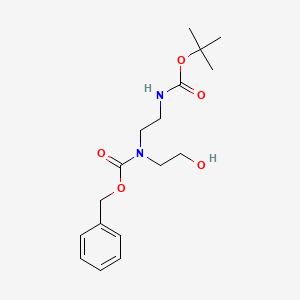
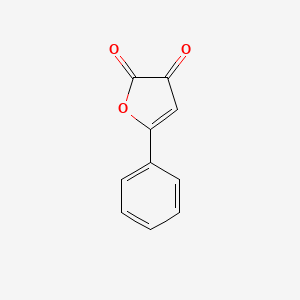
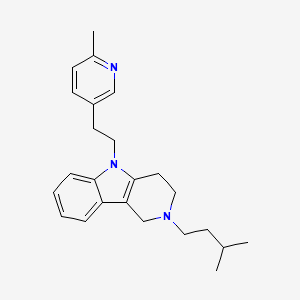
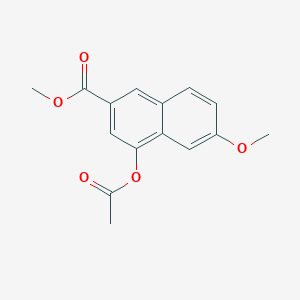
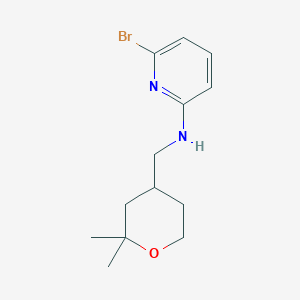


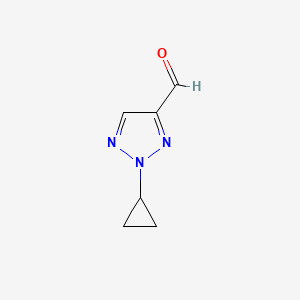
![Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13927879.png)
